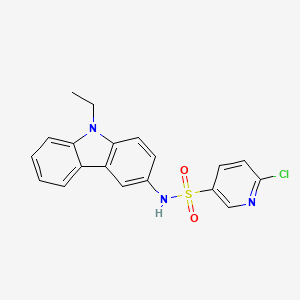

![molecular formula C25H27NO3 B15350990 4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B15350990.png)

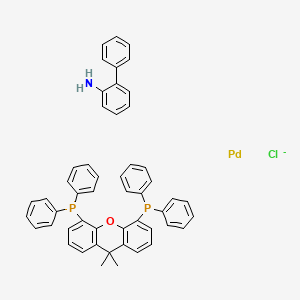

4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol: is a synthetic organic compound, notable for its complex structure featuring multiple phenolic groups and an amino-ethoxy moiety. This compound showcases significant versatility in research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol typically involves multi-step organic reactions. One common synthetic pathway could involve the following steps:

Step 1: Nucleophilic substitution reaction where 4-hydroxybenzaldehyde reacts with an ethoxy-methylamine intermediate to form a key intermediate.

Step 2: Aldol condensation to elongate the carbon chain, forming a but-1-en-2-yl segment.

Step 3: Subsequent hydroxylation introduces additional hydroxyl groups onto the aromatic rings.

Industrial Production Methods

Industrial synthesis of this compound would likely leverage high-efficiency catalytic processes under controlled temperature and pressure to maximize yield. The steps would involve:

Large-scale nucleophilic substitution reactions facilitated by phase-transfer catalysts.

High-yield aldol condensation reactions under optimized thermal conditions.

Targeted hydroxylation using safe and scalable oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenolic groups in this compound readily undergo oxidation to form quinones.

Reduction: Reduction processes, particularly on the but-1-en-2-yl segment, can saturate the double bond to yield corresponding saturated derivatives.

Substitution: Aromatic substitution reactions can further modify the hydroxyl and amino groups, introducing a variety of functional groups.

Common Reagents and Conditions

Oxidation: Peroxide-based reagents, mild alkaline conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Halogenating agents for aromatic substitutions, often performed in aprotic solvents like dichloromethane.

Major Products

Oxidized Products: Quinone derivatives.

Reduced Products: Saturated hydrocarbon analogs.

Substituted Products: Various halo- or alkoxy- substituted aromatic derivatives.

Scientific Research Applications

In Chemistry: This compound's multifunctional groups make it a valuable intermediate in organic synthesis, enabling the production of more complex molecules.

In Biology: The compound's phenolic structure lends itself to studies on antioxidant activity, exploring its potential as a radical scavenger.

In Medicine: Potential pharmacological activities, including anti-inflammatory and antitumor properties, have been subjects of preliminary investigations due to its structural similarity to known bioactive compounds.

In Industry: Its stable aromatic core and reactive functional groups can be utilized in creating specialty polymers, dyes, and resins for various industrial applications.

Mechanism of Action

The compound exerts its effects predominantly through interaction with biological macromolecules:

Molecular Targets: It can interact with proteins, particularly enzymes with active sites capable of accommodating its phenolic groups.

Pathways: The antioxidant properties suggest involvement in pathways mitigating oxidative stress, potentially modulating cellular reactive oxygen species (ROS) levels.

Comparison with Similar Compounds

4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol: can be compared with compounds like estradiol or genistein , which also feature phenolic and amino moieties but differ significantly in biological activity and molecular targets.

Estradiol: A natural estrogen hormone with similar phenolic structure but very different biological roles.

Genistein: An isoflavone with antioxidant properties but lacking the unique ethoxy-amino chain present in our compound.

Hope you found this comprehensive dive into this compound engaging! What aspect intrigues you the most?

Properties

Molecular Formula |

C25H27NO3 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |

InChI |

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3 |

InChI Key |

JYBJJTCUEOUMEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15350911.png)

![methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate](/img/structure/B15350915.png)

![3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine](/img/structure/B15350932.png)

![2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B15350935.png)

![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-bromophenyl)quinazolin-4(3H)-one](/img/structure/B15350940.png)

![3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide](/img/structure/B15350950.png)

![diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate](/img/structure/B15350973.png)

![Methyl 3-(3-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-9-yl)phenyl ether](/img/structure/B15350988.png)